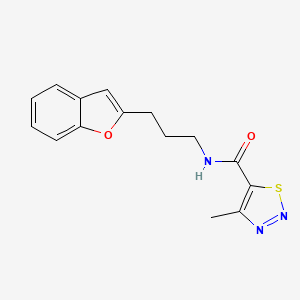![molecular formula C14H14ClN3O3S B2548955 8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-65-5](/img/structure/B2548955.png)
8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a pyridine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a fused ring system with a pyrimidine and a pyridine ring. The chloro group would be attached to one of the carbon atoms in the ring, and the cyclopropylsulfonyl group would be attached to another carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chloro and cyclopropylsulfonyl groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Research on substituted tricyclic compounds, including pyrido and pyrimidine derivatives, has led to the development of compounds with significant anti-bacterial and anti-fungal activities. These compounds are synthesized from chloro-substituted precursors using various starting materials and are characterized by their spectral and microanalytical data (Mittal, Sarode, & Vidyasagar, 2011).
- The crystal structure of cyclosulfamuron, a compound related to the chemical family of interest, has been detailed, highlighting the dihedral angles and hydrogen bonding within the structure. This information is vital for understanding the molecular interactions and properties of similar compounds (Kang, Kim, Kwon, & Kim, 2015).
Antimicrobial Activity
- The synthesis of novel sulfonic cytosine derivatives, including imidazo and pyrimidin-ones, has been explored for their antiviral activity. These studies provide a basis for the development of compounds with potential therapeutic applications (Solomyannyi, Shablykina, Moskvina, Khilya, Rusanov, & Brovarets, 2019).
Structural Analysis and Reactivity
- The structural and functional analysis of DNA photolyase, an enzyme that repairs DNA damaged by UV light, relies on the understanding of the chemical structures similar to the compound of interest. This research sheds light on the enzymatic mechanisms involving pyrimidine dimers, which are relevant to the study of related chemical compounds (Sancar, 1994).
- Cycloaddition reactions involving N-imidoyl sulfoximides and cyclopropenone derivatives have been studied, leading to the formation of pyrimidinone or pyrrolinone derivatives. These reactions contribute to the understanding of the chemical reactivity of compounds containing pyrimidine rings (Yoshida, Sogame, Takishita, & Ogata, 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
13-chloro-5-cyclopropylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-9-1-4-13-16-12-5-6-17(22(20,21)10-2-3-10)8-11(12)14(19)18(13)7-9/h1,4,7,10H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCDNCZDJYCSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

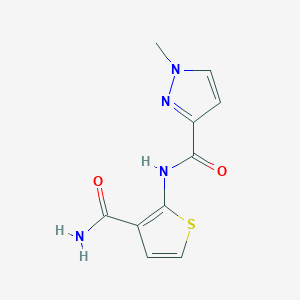
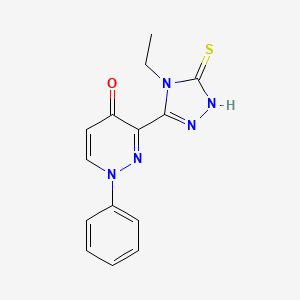
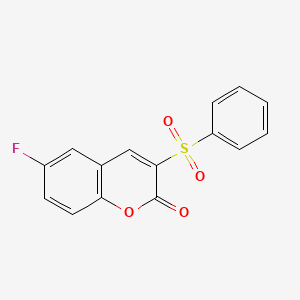
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)
![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
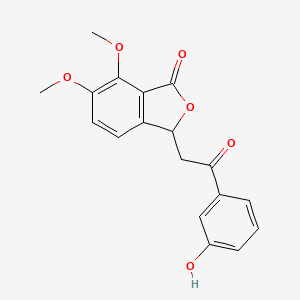
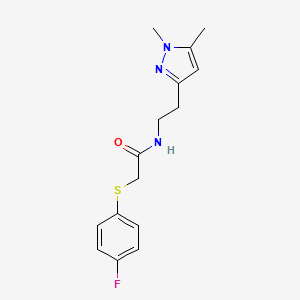
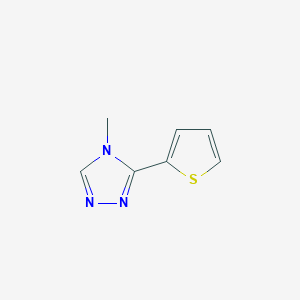
![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)
